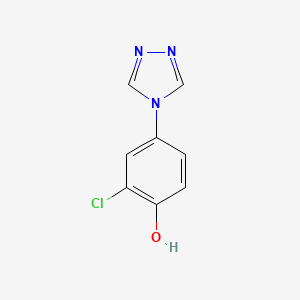

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol

CAS No.: 937792-37-5

Cat. No.: VC7798087

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937792-37-5 |

|---|---|

| Molecular Formula | C8H6ClN3O |

| Molecular Weight | 195.61 |

| IUPAC Name | 2-chloro-4-(1,2,4-triazol-4-yl)phenol |

| Standard InChI | InChI=1S/C8H6ClN3O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H |

| Standard InChI Key | ZNECNUMHVLPSBU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N2C=NN=C2)Cl)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenol ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1,2,4-triazole moiety. The molecular formula is C₈H₆ClN₃O, yielding a molecular weight of 196.61 g/mol. Key structural features include:

-

Phenolic hydroxyl group: Imparts acidity (pKa ≈ 9–10) and hydrogen-bonding capability.

-

Chlorine substituent: An electron-withdrawing group that influences electronic distribution and reactivity.

-

1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to potential coordination and biological activity .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

The phenolic -OH proton is expected near δ 9.6 ppm (singlet, exchangeable) .

-

Triazole protons resonate as singlets in the δ 8.2–8.5 ppm range .

-

Aromatic protons adjacent to chlorine and triazole groups show splitting patterns influenced by substituents. For example, the H-3 and H-5 protons on the phenol ring may appear as doublets (J ≈ 8.7 Hz) near δ 7.4–7.6 ppm .

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

C-Cl stretch: Medium-intensity peak at 600–700 cm⁻¹.

-

Triazole ring vibrations: Bands at 1500–1600 cm⁻¹ (C=N stretching) and 1220–1300 cm⁻¹ (C-N stretching) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M – H]⁻ is calculated at m/z 196.0178 (C₈H₅ClN₃O). Observed values would likely align within ±5 ppm of theoretical .

Synthetic Methodologies

From 4-(4H-1,2,4-Triazol-4-yl)Phenol

The unchlorinated analog 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3) serves as a starting material . Chlorination at the 2-position can be achieved via:

-

Electrophilic chlorination using Cl₂/FeCl₃ in dichloromethane at 0–5°C.

-

Directed ortho-chlorination employing N-chlorosuccinimide (NCS) under acidic conditions .

Cycloaddition Strategies

A Huisgen azide-alkyne cycloaddition (click chemistry) could assemble the triazole ring post-chlorination:

-

Synthesis of 2-chloro-4-ethynylphenol via Sonogashira coupling of 2-chloro-4-iodophenol with trimethylsilylacetylene, followed by deprotection.

-

Cycloaddition with an azide (e.g., sodium azide) in the presence of Cu(I) catalyst to form the triazole .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume